molecular formula C15H15N3OS B6899613 N-(4-thiophen-2-ylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide

N-(4-thiophen-2-ylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide

Cat. No.: B6899613
M. Wt: 285.4 g/mol
InChI Key: KVSKIWFHRLBOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-thiophen-2-ylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide is a complex organic compound that features a unique combination of a thiophene ring, a pyrimidine ring, and a cyclohexene ring

Properties

IUPAC Name

N-(4-thiophen-2-ylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-14(11-5-2-1-3-6-11)18-15-16-9-8-12(17-15)13-7-4-10-20-13/h1-2,4,7-11H,3,5-6H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSKIWFHRLBOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-thiophen-2-ylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene and pyrimidine precursors. These precursors are then subjected to cyclization reactions to form the desired cyclohexene ring structure. The final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of high-throughput reactors and continuous flow systems to increase yield and efficiency. Additionally, the use of catalysts and specific reaction conditions can help in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-thiophen-2-ylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .

Scientific Research Applications

N-(4-thiophen-2-ylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-thiophen-2-ylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-thiophen-2-ylpyrimidin-2-yl)cyclohex-3-ene-1-carboxamide is unique due to its combination of thiophene, pyrimidine, and cyclohexene rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.